Cas no 149047-32-5 (N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide)

N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide is a synthetic carboxamide derivative featuring an imidazole core and a para-tolylmethyl substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of biologically active molecules. The imidazole moiety provides a heterocyclic scaffold capable of hydrogen bonding and coordination, while the 4-methylphenylmethyl group enhances lipophilicity, influencing pharmacokinetic properties. Its well-defined molecular structure facilitates precise modifications for targeted activity. The compound is typically characterized by high purity and stability, making it suitable for use in controlled synthetic pathways and mechanistic studies.
N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide structure
149047-32-5 structure
Product Name:N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide
CAS No:149047-32-5
MF:C12H13N3O
MW:215.251122236252
MDL:MFCD09863312
CID:1320829
PubChem ID:28818831
Update Time:2025-06-29

N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-carboxamide, N-[(4-methylphenyl)methyl]-
    • N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide
    • Z295390666
    • AKOS009160249
    • N-[(4-methylphenyl)methyl]imidazole-1-carboxamide
    • EN300-29871
    • N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
    • SCHEMBL10048209
    • 149047-32-5
    • MDL: MFCD09863312
    • Inchi: 1S/C12H13N3O/c1-10-2-4-11(5-3-10)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16)
    • InChI Key: WFPHUYDNNMWMHL-UHFFFAOYSA-N
    • SMILES: O=C(N1C=NC=C1)NCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 215.10599
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • PSA: 46.92

N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide Pricemore >>

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Additional information on N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide

N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 149047-32-5, known as N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with a substituted phenyl group and a carboxamide functional group. The imidazole ring is a heterocyclic aromatic structure that contributes to the molecule's stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their exceptional porosity and surface area, which make them ideal for gas storage, catalysis, and sensing applications. The carboxamide group in the molecule plays a crucial role in forming hydrogen bonds with metal ions, enabling the self-assembly of these complex structures.

In addition to its role in materials science, N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide has also been explored for its pharmacological properties. Researchers have investigated its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. The 4-methylphenyl group imparts lipophilicity to the molecule, enhancing its ability to cross biological membranes and interact with target proteins. This property has led to its consideration in drug discovery programs targeting chronic inflammatory diseases and cancer.

The synthesis of N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.

From an environmental perspective, the stability and biodegradability of N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide are critical factors in determining its suitability for industrial use. Studies have shown that the molecule exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability goals in the chemical industry. However, further research is needed to optimize its degradation pathways and minimize its environmental footprint.

In conclusion, N-(4-methylphenyl)methyl-1H-imidazole-1-carboxamide (CAS No. 149047-32-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of novel materials and therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to both academic and industrial advancements.

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